molecular formula C20H17ClN2O2 B439657 [2-(4-Chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone CAS No. 549537-07-7

[2-(4-Chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone

Katalognummer: B439657
CAS-Nummer: 549537-07-7
Molekulargewicht: 352.8g/mol
InChI-Schlüssel: QAAPSIXEPSZWOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-4-quinolylmethanone: is a complex organic compound with a molecular formula of C20H17ClN2O2 It is characterized by the presence of a quinoline ring, a chlorophenyl group, and a morpholino group

Eigenschaften

CAS-Nummer

549537-07-7

Molekularformel

C20H17ClN2O2

Molekulargewicht

352.8g/mol

IUPAC-Name

[2-(4-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H17ClN2O2/c21-15-7-5-14(6-8-15)19-13-17(16-3-1-2-4-18(16)22-19)20(24)23-9-11-25-12-10-23/h1-8,13H,9-12H2

InChI-Schlüssel

QAAPSIXEPSZWOG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common method is the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . This reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chlorophenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydroquinoline compounds. Substitution reactions can result in a wide range of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(4-Chlorophenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a valuable tool for understanding enzyme function and regulation .

Medicine: In medicine, 2-(4-Chlorophenyl)-4-quinolylmethanone is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. It is known to bind to the active site of certain enzymes, inhibiting their activity by forming hydrogen bonds with key amino acid residues . This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to selectively inhibit specific enzymes makes it a valuable tool for studying enzyme function and developing targeted therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.